(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl

Anion recognition Supramolecular chemistry Tripodal receptor design

(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride (trihydrochloride, CAS 190779-64-7; free base CAS 149525-65-5) is a C3-symmetric, tripodal triamine scaffold composed of a benzene core bearing three aminomethyl arms and three ethyl groups arranged in a sterically geared 1,3,5-2,4,6 pattern. The free base has molecular formula C₁₅H₂₇N₃ and molecular weight 249.39 g·mol⁻¹; the trihydrochloride salt (C₁₅H₃₀Cl₃N₃, MW 358.78) is the form most commonly procured for research use.

Molecular Formula C15H28ClN3
Molecular Weight 285.85 g/mol
Cat. No. B12508468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hcl
Molecular FormulaC15H28ClN3
Molecular Weight285.85 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl
InChIInChI=1S/C15H27N3.ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;/h4-9,16-18H2,1-3H3;1H
InChIKeyIZZMTSDLVRFJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine HCl – Structural Baseline and Procurement-Relevant Identity


(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine hydrochloride (trihydrochloride, CAS 190779-64-7; free base CAS 149525-65-5) is a C3-symmetric, tripodal triamine scaffold composed of a benzene core bearing three aminomethyl arms and three ethyl groups arranged in a sterically geared 1,3,5-2,4,6 pattern [1]. The free base has molecular formula C₁₅H₂₇N₃ and molecular weight 249.39 g·mol⁻¹; the trihydrochloride salt (C₁₅H₃₀Cl₃N₃, MW 358.78) is the form most commonly procured for research use . This compound serves as a versatile precursor for constructing tripodal receptors, anion transporters, organic cages, and COF/MOF monomers . Its defining structural feature—the alternating substitution pattern—imposes a conformational bias (steric gearing) that preorganizes the three aminomethyl groups for convergent binding and is not replicated by non‑alkylated or trimethyl-substituted analogs .

Why Generic Substitution Fails for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine HCl


Although several C3-symmetric triamines exist—including 1,3,5-tris(aminomethyl)benzene, the 2,4,6-trimethyl analog, and tris(2-aminoethyl)amine (TREN)—they cannot be interchanged with the triethylbenzene scaffold without incurring quantifiable losses in receptor preorganization, anion-binding selectivity, and transmembrane transport potency. The three ethyl groups act as a steric gear that enforces an alternating up/down orientation of the aminomethyl arms (ababab isomerization), a conformational lock that is absent in the non‑alkylated and trimethyl analogs [1]. In head-to-head studies, triethylbenzene‑based conjugates outperform TREN‑based counterparts in anion recognition (up to 2.5‑fold higher sulfate‑over‑chloride selectivity), and triethylbenzene‑derived tris‑thiourea transporters bind chloride ~20‑fold more tightly and approach the activity of the most powerful anionophores known [2][3]. The quantitative evidence below demonstrates that the 2,4,6‑triethyl substitution pattern is not cosmetic but mechanistically decisive for applications demanding predictable preorganization and high functional performance.

Quantitative Differentiation Evidence: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine HCl vs. Closest Comparators


Anion-Binding Selectivity: Triethylbenzene Scaffold Enables ~2.5-Fold Higher Sulfate/Chloride Discrimination Than TREN

In a direct head-to-head comparison, the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene-based diaminocholoyl conjugate (compound 1) exhibited a sulfate-over-chloride selectivity of 416-fold, whereas the corresponding tris(2-aminoethyl)amine (TREN)-based analog (compound 2) achieved only 168-fold selectivity. For phosphate-over-chloride, compound 1 showed 35-fold selectivity vs. 25-fold for compound 2. Binding constants were measured by competitive displacement assay using 5-carboxyfluorescein (5-FAM) in MeOH–HEPES (4:1, pH 7) [1]. This demonstrates that the triethylbenzene core provides superior geometric preorganization for discriminating tetrahedral oxoanions from spherical halides.

Anion recognition Supramolecular chemistry Tripodal receptor design

Chloride Binding Affinity: Triethylbenzene-Based Tris-Thiourea Outperforms Cyclohexane Analog by ~20-Fold

The triethylbenzene-derived tris-thiourea 6SF2 binds Et₄N⁺Cl⁻ with an apparent binding constant Kₐ = 6.8 × 10⁸ M⁻¹ in chloroform at 303 K. By comparison, the most potent cyclohexane-based analog 4SF2 shows Kₐ = 3.0 × 10⁷ M⁻¹ under identical conditions. This represents an approximately 20-fold stronger chloride affinity for the benzene-based scaffold. In wet DMSO, the trend partially reverses (6SF2: Kₐ,₁:₁ = 450 M⁻¹; 4SF2: 670 M⁻¹), but the superior performance in low-polarity environments is directly relevant to transmembrane transport applications where the receptor operates within a lipid bilayer [1].

Anion transport Chloride recognition Supramolecular medicinal chemistry

Transmembrane Chloride Transport: 6SF2 Matches the Most Potent Anionophores and Provides an Accessible Standard

The triethylbenzene-based tris-thiourea 6SF2 mediates chloride–nitrate exchange in large unilamellar vesicles (POPC:cholesterol 7:3, 200 nm) with a half-life (t₁/₂) of 19 s and a specific initial rate [I] of 350 s⁻¹ at a transporter:lipid ratio of 1:2500. The cyclohexane-based comparator 4SF2 shows t₁/₂ = 13 s and [I] = 460 s⁻¹, meaning 6SF2 retains ~70% of the activity of 4SF2 while being synthesizable in a single step from the commercially available triamine. The EC₅₀,₂₇₀ s for 6SF2 was determined to be 0.0019 mol% carrier:lipid, among the lowest reported for any synthetic anionophore [1]. The authors explicitly recommend 6SF2 as a readily accessible standard for anion transport research [1].

Anionophore Chloride transport Cystic fibrosis research

Conformational Preorganization: Steric Gearing Enables pH-Switchable Cage Topology Not Accessible with Non-Ethylated Analogs

The alternating 2,4,6-triethyl substitution on the benzene core enforces a facially segregated ababab arrangement of the three aminomethyl arms. This stereochemical feature is exploited in a molecular cage (cage 1) formed by condensation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene with a bent anthracene dimer. The cage undergoes reversible pH-triggered ababab↔bababa isomerization, converting between open and closed states both in solution and in the solid state. This behavior is used to create hierarchical superstructures (Russian doll-like complexes with [K⊂18-crown-6⊂1]⁺ and [K⊂cryptand-222⊂1]⁺) whose assembly and disassembly are controlled by the conformational state of the triethylbenzene-derived unit [1]. The non-ethylated analog 1,3,5-tris(aminomethyl)benzene lacks the steric bias necessary for this gearing effect and cannot support equivalent switchable behavior.

Organic cages Stimuli-responsive materials Molecular switches

Synthetic Efficiency: Four-Step Route from Benzene with Limited Chromatography vs. Multi-Step Analog Syntheses

A detailed, practical procedure published by Wallace et al. (Synthesis, 2005) describes the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four straightforward steps via 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene intermediates (bromo and chloro), with the key advantage of requiring only limited chromatography in the purification procedure. Overall yields for the Staudinger reduction step to the triamine are in the range of 58–63% . The triethylbenzene scaffold can be functionalized on solid support without protection/deprotection steps, maintaining C3 symmetry, and yields moderate to high purity products across diverse functional groups [1]. This contrasts with cyclohexane-based tripodal scaffolds (e.g., compounds 3 and 4 in the Davis group work) which require 4–5 synthetic steps from commercial materials and do not offer the same solid-phase diversification convenience [2]. The triamine is commercially available as the trihydrochloride salt in 97.5% (HPLC) purity .

Synthetic methodology Scaffold accessibility Procurement efficiency

Evidence-Backed Application Scenarios for (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine HCl


Transmembrane Anion Transporter Development (Chloride Channelopathy Research)

The triethylbenzene scaffold, when converted to tris-N-arylthioureas in a single step, yields anionophores with chloride transport activity within ~70% of the most potent known compounds. The representative compound 6SF2 achieves a half-life of 19 s for Cl⁻/NO₃⁻ exchange and an EC₅₀,₂₇₀ s of 0.0019 mol% carrier:lipid—among the lowest reported [1]. The scaffold's commercial availability eliminates the need for multi-step synthesis of the triamine core, enabling rapid SAR exploration of aryl substituent effects. This makes it an ideal starting point for groups developing chemical tools for cystic fibrosis research or anticancer anionophore programs.

Anion-Selective Sensor and Receptor Design (Biological Phosphate/Sulfate Detection)

Conjugates built on the triethylbenzene platform achieve 416-fold sulfate-over-chloride selectivity—2.5-fold higher than the corresponding TREN-based conjugate—and 35-fold phosphate-over-chloride discrimination [2]. This level of oxoanion discrimination is critical for designing fluorescent sensors or extraction agents that must detect phosphate or sulfate in chloride-rich biological media. The steric gearing ensures all three binding arms converge in a defined geometry, maximizing chelate cooperativity.

Stimuli-Responsive Organic Cages and Hierarchical Supramolecular Assemblies

The sterically geared ababab conformation of the triethylbenzene core enables pH-triggered reversible cage opening/closing when paired with bent dialdehyde partners. This behavior has been crystallographically validated and used to construct Russian doll-like hierarchical superstructures with crown ethers [3]. The switching mechanism is intrinsic to the 2,4,6-triethyl substitution pattern and cannot be replicated with non-alkylated or trimethyl analogs. This property is directly exploitable for controlled guest release, molecular machinery, and adaptive porous materials.

Covalent Organic Framework (COF) and Porous Polymer Monomer Synthesis

The triamine is documented as a monomer linker for COF synthesis, with good solubility in DCM, DMF, and DMSO facilitating solution-based polycondensation reactions . When compared to the trimethylbenzene analog used in MOF construction (where the triethyl variant yields structurally distinct 2D double-layered frameworks vs. 2D microporous frameworks for the trimethyl analog), the ethyl groups can be leveraged to tune interlayer spacing and pore architecture [4]. The trihydrochloride salt form ensures long-term storage stability at 2–8 °C.

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